WCl₅ vs. WCl₆ Vapor Pressure: Volatility Advantage for ALD/CVD Precursor Delivery
WCl₅ exhibits significantly higher vapor pressure compared to WCl₆, making it a superior choice for depositing tungsten metal layers via ALD and CVD techniques . The quantitative vapor pressure data from the Japanese thermodynamic study (Takuma et al., 1972) establishes that WCl₅ reaches a given vapor pressure at substantially lower temperatures than WCl₆, enabling more efficient precursor delivery with reduced thermal stress on precursor containers and delivery lines [1].
| Evidence Dimension | Vapor pressure as a function of temperature |
|---|---|
| Target Compound Data | WCl₅: vapor pressure of 1 mmHg at approximately 135–145 °C; boiling point 275.6 °C at 760 mmHg |
| Comparator Or Baseline | WCl₆: vapor pressure of 1 mmHg at approximately 175–185 °C; boiling point 347 °C at 760 mmHg |
| Quantified Difference | WCl₅ achieves equivalent vapor pressure at temperatures approximately 30–40 °C lower than WCl₆; boiling point differential is 71.4 °C |
| Conditions | Thermodynamic measurements; vapor pressure-temperature relationship established via transpiration and static methods |
Why This Matters
Lower temperature requirement for precursor volatilization reduces energy consumption, minimizes thermal degradation risk, and expands compatibility with temperature-sensitive substrates in semiconductor processing.
- [1] Takuma, T. et al. Thermodynamic Properties of Tungsten Hexachloride and Tungsten Pentachloride. Journal of the Chemical Society of Japan, 1972, No. 5, pp. 865–873. View Source
